molecular formula C23H19N3OS B2679620 N-(4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide CAS No. 325805-95-6

N-(4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide

Cat. No. B2679620
CAS RN: 325805-95-6
M. Wt: 385.49
InChI Key: ZHWLYDIPNMBASP-UHFFFAOYSA-N
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Description

The compound “N-(4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide” belongs to the class of organic compounds known as benzamides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds often involves acylation reactions . For example, a compound could be obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including 1H NMR, 13C NMR, FTIR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques. For example, reaction rate constants, activation energies, and pre-exponential factors can be acquired by kinetics study in a microflow system .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume can be determined .

Scientific Research Applications

Anticancer Properties

Compounds structurally related to N-(4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide have been designed, synthesized, and evaluated for their anticancer activities. For instance, derivatives of benzamide with modifications in the thiazole and phenyl rings have shown moderate to excellent anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer, suggesting potential therapeutic applications in cancer treatment (Ravinaik et al., 2021). These findings highlight the importance of structural modifications to enhance anticancer efficacy.

Antimicrobial Activity

Thiazole derivatives, closely related to the compound , have demonstrated significant antimicrobial properties. A study synthesizing N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives highlighted their potent antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacterial strains as well as fungal strains, showcasing their potential as broad-spectrum antimicrobial agents (Bikobo et al., 2017).

Inhibitors of Enzymatic Activity

Further research into benzamide derivatives has explored their role as inhibitors of specific enzymes. For example, some synthesized benzamide compounds have been tested for their inhibitory activity against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showcasing potential applications in targeting diseases related to enzymatic dysregulation (Saeed et al., 2015).

Synthesis of Heterocyclic Compounds

The compound's structural framework serves as a foundation for synthesizing a wide range of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. Studies demonstrate the versatility of thiazole and benzamide moieties in creating novel compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties (Yar et al., 2009).

Material Science Applications

Beyond biomedical applications, derivatives of this compound may also find utility in material science, particularly in the synthesis of polymers and functional materials. The incorporation of benzamide and thiazole units into polymers could lead to materials with novel properties, such as enhanced thermal stability or specific interactions with biological molecules (Yokozawa et al., 2002).

Safety and Hazards

The safety and hazards of a compound can be determined from its Material Safety Data Sheet (MSDS). The MSDS includes information on the compound’s hazards identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, physical and chemical properties, stability and reactivity, toxicological information, ecological information, disposal considerations, transport information, regulatory information, and other information .

properties

IUPAC Name

N-[4-[2-(4-methylanilino)-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS/c1-16-7-11-20(12-8-16)25-23-26-21(15-28-23)17-9-13-19(14-10-17)24-22(27)18-5-3-2-4-6-18/h2-15H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWLYDIPNMBASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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